3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione is a complex organic compound that features a unique structure combining pyrazole, naphthalene, and oxazole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and naphthalene intermediates, followed by their coupling under specific conditions to form the final oxazole-containing structure. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine: This compound shares the pyrazole moiety but differs in its overall structure and functional groups.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Another related compound with a pyrazole core, but with different substituents and properties.
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione stands out due to its unique combination of pyrazole, naphthalene, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C20H16N4O3/c1-11-14(10-23(2)21-11)17-16-18(27-22-17)20(26)24(19(16)25)15-9-5-7-12-6-3-4-8-13(12)15/h3-10,16,18H,1-2H3 |
InChI Key |
WYVFDGXPLOJJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NOC3C2C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
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